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Introduction to Acridine Orange Assays

Acridine orange is a cell-permeant, cationic dye that exhibits metachromatic fluorescence properties. It emits

green fluorescence when intercalated into double-stranded DNA (around 520-525 nm) and red fluorescence

when bound to single-stranded nucleic acids like RNA or denatured DNA (around 650-660 nm) [1] [2] [3].

This characteristic is exploited in various applications, from simple cell counting to complex studies of

lysosomal membrane permeabilization (LMP), a key event in certain cell death pathways [4] [5].

A significant advantage of AO over some other dyes is its utility in distinguishing between intact cells and

successfully isolated nuclei, a critical quality control step for single-cell sequencing workflows [6].

Detailed Experimental Protocols

Protocol 1: Basic Cell Viability and Nucleic Acid Staining for Flow
Cytometry

This protocol is adapted for analyzing cellular DNA and RNA content or for basic viability assessment using

flow cytometry [3].

Reagent Preparation:
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Stock Buffer I: 20 mM Citrate-Phosphate buffer (pH 3.0), 0.1 mM EDTA, 0.2 M Sucrose, 0.1%

Triton X-100.
Stock Buffer II: 10 mM Citrate-Phosphate buffer (pH 3.8), 0.1 M NaCl.

Acridine Orange Stock Solution: Prepare a 2 mg/mL solution of AO in distilled water. Dilute
this stock 1:100 in Buffer II immediately before use [3].

Staining Procedure:

Prepare a single-cell suspension at a concentration of 10^5 to 10^6 cells in 100 µL of PBS or
culture media.

Add 0.5 mL of Buffer I at room temperature and agitate to suspend the cells.
Immediately add 0.5 mL of Buffer II containing the diluted AO. Agitate to mix.

Analyze the samples on a flow cytometer without delay. Use a blue light excitation (e.g., 488
nm laser) and collect green fluorescence at ~530 nm (for DNA) and red fluorescence above

600 nm (for RNA) [3].

Protocol 2: Automated Cell Counting with AO/PI for Nuclei
Isolation QC

This method uses the CellDrop or similar automated fluorescent cell counters to assess the quality of nuclei

isolation, distinguishing intact cells from nuclei and debris [6].

Dye and Sample Preparation:

Acridine Orange/Propidium Iodide (AO/PI) stock solution.

Prepare a 50% mixture of the nuclei suspension and the AO/PI solution (1 part dye + 1 part
sample). No incubation is required, but fluorescence may fade after 30 minutes [7].

Instrument Setup and Counting:

Launch the AO/PI application on the CellDrop counter.
Set the instrument parameters as recommended in Table 1.

With the instrument arm down, pipette the well-mixed sample + AO/PI solution and dispense
the appropriate volume into the measurement chamber.

Adjust focus and fluorescence exposure according to the on-screen image guides.
Allow cells to settle, then press 'Count' [7] [6].

Table 1: Recommended CellDrop Settings for Counting Isolated Nuclei with AO/PI [6]
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Parameter Setting

Count Application AO/PI

Chamber Height 100 µm

Dilution Factor 2

Diameter (min) 4 µm

Diameter (max) 20 µm

Green Fluorescence Threshold 10

Red Fluorescence Threshold 1

Protocol 3: Real-Time Monitoring of Lysosomal Membrane
Permeabilization (LMP) via Microplate Reader

This high-throughput method allows for real-time tracking of LMP, which is useful for studying drug-

induced cytotoxicity [4].

Cell Seeding and Staining:

Seed cells in a 96-well plate suitable for fluorescence reading.
Stain cells with AO (a typical working concentration is 5 µg/mL) in complete culture medium for

15-30 minutes at 37°C.
Remove the AO solution and wash the cells gently with pre-warmed PBS or culture medium to

remove excess dye.

Real-Time Measurement:

Add fresh medium with or without the LMP-inducing agent (e.g., Leu-Leu methyl ester/LLOMe
for rapid induction or Glucose Oxidase/GO for slow, oxidative stress-induced LMP).

Immediately place the plate in a fluorescence microplate reader maintained at 37°C.
Monitor the fluorescence over time using appropriate filters: green fluorescence (ex/~485 nm,
em/~530 nm) for the cytosolic monomeric AO and red fluorescence (ex/~540-570 nm,
em/~610 nm) for the lysosomal aggregated AO.
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LMP is indicated by a decrease in red fluorescence and a concomitant increase in green
fluorescence [4].

Results Interpretation and Data Analysis

Proper interpretation of AO staining is crucial for accurate conclusions.

Flow Cytometry: Plot green vs. red fluorescence on a dot plot. Cells with high green and low red

fluorescence are typically viable with normal DNA/RNA content. Cells undergoing stress or death may
show altered red/green profiles, indicating changes in RNA content or lysosomal leakage [3] [1].

Automated Cell Counter: In the nuclei isolation QC assay, intact cells stain green, while
successfully isolated nuclei stain red. Debris remains unstained. A high percentage of red events

indicates efficient nuclei isolation [6].
LMP Assay: Plot the fluorescence intensities over time. A crossing point of the declining red signal

and the rising green signal can be used as a quantitative marker for the kinetics of LMP. Normalize
data to the initial fluorescence value for each sample to account for well-to-well variation [4].

Table 2: Acridine Orange Fluorescence Properties Under Different Conditions

Binding Target / Condition
Excitation Peak
(nm)

Emission Peak
(nm)

Fluorescence
Color

Double-stranded DNA ~502 nm [1] ~525 nm [1] [8] Green

Single-stranded RNA ~460 nm [1] ~650 nm [1] Red

Lysosomes (low pH,
concentrated)

~460 nm [1] ~650 nm [1] [4] Red

Cytosol (monomeric, post-LMP) ~502 nm [1] ~525 nm [1] [4] Green

Critical Troubleshooting and Best Practices

Phototoxicity and Photobleaching: AO can be phototoxic. Minimize light exposure during staining
and image acquisition. In live-cell imaging, use the lowest light intensity and shortest exposure times

possible to avoid light-induced lysosomal damage [4].
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Dye Concentration and Incubation Time: Adhere to recommended concentrations. High

concentrations can lead to non-specific staining and aggregation. Fluorescence can fade after 30-60
minutes, so analyze samples promptly [7] [3].

pH Considerations: The protonation and accumulation of AO in lysosomes are highly pH-dependent.
Treatments that alter lysosomal pH (e.g., chloroquine) will affect AO staining and can lead to

misinterpretation. Always include appropriate controls [4].
Specificity Limitations: AO stains all nucleic acids. It does not differentiate between Gram-positive

and Gram-negative bacteria and can bind to RNA in the cytoplasm and nucleolus, which must be
considered when interpreting cellular staining [3].

Safety: Acridine orange is a potential carcinogen and mutagen. Always wear appropriate personal
protective equipment (PPE) such as gloves when handling the dye or stained samples [3].

Experimental Workflow Diagrams

The following diagrams outline the core workflows for the two main protocols detailed in this note.
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Measurement Parameters
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Figure 1: Workflow for real-time monitoring of Lysosomal Membrane Permeabilization (LMP) using a

microplate reader. The key output is a kinetic trace showing the loss of red lysosomal fluorescence and gain

of green cytosolic fluorescence upon LMP [4].
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Result Interpretation
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Figure 2: Workflow for quality control of nuclei isolation using AO/PI staining and an automated cell

counter. This method effectively distinguishes intact cells (green) from successfully isolated nuclei (red) and

debris (unstained) [6].
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Email: info@smolecule.com or Request Quote Online.

References

1. - Wikipedia Acridine orange [en.wikipedia.org]

2. 1 g | Contact Us | Invitrogen™ | thermofisher.com Acridine Orange [thermofisher.com]

3. : Principle, Procedure, Results • Microbe... Acridine Orange Staining [microbeonline.com]

4. Real-Time Monitoring of Lysosomal Membrane Permeabilization Using... [pmc.ncbi.nlm.nih.gov]

5. Trypan Blue Exclusion Assay , Neutral Red, Acridine and... Orange [intechopen.com]

6. Quantifying Isolated Nuclei from Mouse Brain [news-medical.net]

7. | Technical Note 182 Acridine Orange Assay Protocol [denovix.com]

8. Spectrum [ Acridine ] | AAT Bioquest Orange [aatbio.com]

To cite this document: Smolecule. [acridine orange cell viability assay protocol]. Smolecule, [2026].

[Online PDF]. Available at: [https://www.smolecule.com/products/b517119#acridine-orange-cell-

viability-assay-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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